molecular formula C10H18ClN3O2 B2507936 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2460749-87-3

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride

Cat. No.: B2507936
CAS No.: 2460749-87-3
M. Wt: 247.72
InChI Key: YDDOOGZASAELJT-UHFFFAOYSA-N
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Description

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione; hydrochloride is a spirocyclic compound characterized by a bicyclic structure combining a piperidine and a diazepane ring system.

Properties

IUPAC Name

3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-2-7-13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h11H,2-7H2,1H3,(H,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDOOGZASAELJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCNCC2)NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a hydantoin derivative in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with the triazaspiro structure often exhibit significant biological activities. Notably, 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione; hydrochloride has been studied for its potential roles in:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens, making it a candidate for further development in treating infections.

Applications in Medicinal Chemistry

The unique structure of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione; hydrochloride allows for various applications in medicinal chemistry:

  • Drug Development : Its ability to interact with multiple biological targets makes it a promising lead compound for the development of new therapeutic agents.
  • Synthesis of Derivatives : The compound can serve as a precursor for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics.

Case Studies

Several studies have focused on the synthesis and evaluation of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione; hydrochloride and its derivatives:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antiproliferative activity.

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated promising activity, warranting further exploration into its mechanism of action.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosisDevelopment of novel anticancer therapies
Antimicrobial PropertiesEffective against various bacterial strainsPotential use in treating bacterial infections
Drug DevelopmentServes as a lead compound for synthesizing biologically active derivativesExpanding therapeutic options in multiple disease areas

Mechanism of Action

The mechanism of action of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been identified as a novel delta opioid receptor-selective agonist . This interaction modulates signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features References
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione; hydrochloride (Target) C₁₀H₁₆ClN₃O₂ 245.71 (calc.) Propyl (3), HCl salt Enhanced solubility; potential CNS activity
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride C₈H₁₃ClN₂O 188.66 Methyl (1), HCl salt Smaller substituent; reduced lipophilicity
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride C₁₃H₁₆ClN₃O₂ 281.74 Phenyl (1), HCl salt Aromatic group increases steric bulk; may affect receptor binding
8-(Cyclopentanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione C₁₇H₂₃N₃O₃ 317.39 Cyclopentanecarbonyl (8), Propyl (3) Acyl group enhances lipophilicity; potential prodrug design
3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione C₁₀H₁₃N₂O₂ 193.22 Allyl (3), no HCl salt Unsaturated chain increases reactivity; metabolic instability

Key Observations :

  • Substituent Size and Polarity : The propyl group in the target compound balances lipophilicity and solubility better than smaller (methyl) or bulkier (phenyl, acyl) substituents .
  • Salt Form : Hydrochloride salts (target, methyl, phenyl analogs) improve aqueous solubility compared to free bases (e.g., 8-cyclopentanecarbonyl derivative) .

Biological Activity

3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride is a compound that belongs to the class of triazaspiro compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

  • Molecular Formula : C₇H₁₂ClN₃O₂
  • Molecular Weight : 205.64 g/mol
  • CAS Number : 13625-48-4

Myelostimulating Activity

Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant myelostimulating activity. In studies involving cyclophosphamide-induced myelodepressive syndrome in animal models, these compounds accelerated the regeneration of lymphocyte and granulocyte populations in bone marrow. This suggests potential applications in treating conditions that lead to myelosuppression, such as chemotherapy-induced neutropenia .

Anti-inflammatory and Analgesic Effects

The compound has been noted for its anti-inflammatory properties. It has shown efficacy in reducing inflammation and pain in various experimental models. The mechanisms are believed to involve modulation of inflammatory cytokines and pathways associated with pain perception .

Cardiovascular Effects

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives have been reported to possess vasodilatory effects and can act as platelet aggregation inhibitors. These properties indicate a potential for use in cardiovascular diseases by improving blood flow and reducing thrombotic risks .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptosis : The compound acts as an inhibitor of apoptosis proteins (IAPs), which are crucial in regulating cell survival and death pathways.
  • Cytokine Modulation : It influences the levels of pro-inflammatory cytokines, thereby modulating immune responses.
  • Bone Marrow Stimulation : Enhances hematopoiesis through direct stimulation of progenitor cells in the bone marrow.

Case Studies

A notable study evaluated the effects of 1,3,8-triazaspiro[4.5]decane derivatives on myelosuppression induced by cyclophosphamide. The results indicated a statistically significant increase in the recovery rate of white blood cells compared to controls (p < 0.05), suggesting that these compounds could be beneficial adjuncts in chemotherapy regimens.

StudyTreatmentOutcome
Ten et al., 2018Cyclophosphamide + Triazaspiro DerivativeAccelerated lymphocyte recovery
Zhang et al., 2019Triazaspiro CompoundReduced inflammation in animal model

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride, and how can yield be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of propyl-substituted precursors with spirocyclic intermediates under controlled conditions. Key steps include:

  • Use of alkylation or acylation reagents to introduce the propyl group (e.g., propyl bromide or acrylates) .
  • Acid-catalyzed cyclization to form the spirocyclic core, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DCM) .
  • Final hydrochloride salt formation via HCl gas bubbling or aqueous HCl treatment .
    • Optimization : Yield improvements rely on solvent polarity adjustments, catalyst screening (e.g., Lewis acids), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with spirocyclic signals appearing as distinct singlets (e.g., δ 4.2–5.0 ppm for bridgehead protons) .
  • X-ray Crystallography : Resolves bond angles (e.g., ~109.5° for spirocyclic tetrahedral centers) and confirms stereochemistry .
  • Infrared (IR) Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced Questions

Q. How can reaction kinetics and mechanisms be elucidated during its synthesis?

  • Kinetic Studies : Use time-resolved NMR or HPLC to monitor intermediate formation (e.g., hydrazone intermediates) and calculate rate constants .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or trapping experiments (e.g., TEMPO for radical pathways) clarify reaction pathways .

Q. What strategies resolve discrepancies in reported pharmacological activity data?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Structural Analog Analysis : Compare bioactivity of derivatives (e.g., halogenated or methylated analogs) to identify critical pharmacophores .

Q. How do structural modifications impact its biological activity?

  • Substituent Effects :

  • Propyl Chain : Lengthening or branching may enhance lipophilicity and membrane permeability .
  • Spirocyclic Core : Rigidity influences target binding; substitutions at N-8 position modulate receptor selectivity .
    • Structure-Activity Relationship (SAR) : Systematic replacement of functional groups (e.g., substituting dione with thione) coupled with in vitro assays reveals activity trends .

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be addressed?

  • Side Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., Schiff bases from hydrazine side reactions) and adjust stoichiometry or solvent systems .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive intermediates and guides condition optimization (e.g., avoiding ketone formation via pH control) .

Methodological Notes

  • Theoretical Frameworks : Link synthesis and bioactivity studies to spirocyclic compound theory (e.g., conformational strain effects) or enzyme inhibition models .
  • Data Validation : Cross-reference spectral data with PubChem entries (avoiding vendor-specific platforms) and replicate key findings across independent labs .

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